molecular formula C18H27BrN2O3 B1408873 Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate CAS No. 1704065-26-8

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate

Cat. No.: B1408873
CAS No.: 1704065-26-8
M. Wt: 399.3 g/mol
InChI Key: BJTRHXIZMLHKFU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H27BrN2O3 and a molecular weight of 399.33 g/mol It is a piperazine derivative, which is a class of compounds known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(3-bromophenoxy)propyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Products include oxidized derivatives like ketones or carboxylic acids.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The bromophenoxy group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-(3-bromophenoxy)propyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromophenoxy group provides distinct properties compared to other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 4-[3-(3-bromophenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-11-9-20(10-12-21)8-5-13-23-16-7-4-6-15(19)14-16/h4,6-7,14H,5,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTRHXIZMLHKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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